N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
The compound “N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic heterocycle, with a carboxamide group attached at the 3-position. The carboxamide nitrogen is further substituted with a 3-chlorophenyl group. Additionally, there are methoxy groups attached to the 2- and 5-positions of the benzofuran ring, and the 4-position of the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzofuran and phenyl), a carboxamide group, and ether linkages (methoxy groups). These functional groups could engage in various types of intermolecular interactions, such as pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could be cleaved under acidic conditions, or the amide bond could be hydrolyzed. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and ether linkages would likely make it relatively non-polar and potentially soluble in organic solvents. The carboxamide group could participate in hydrogen bonding, which could influence its solubility in polar solvents .Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-27-17-8-6-14(7-9-17)22-21(19-13-18(28-2)10-11-20(19)29-22)23(26)25-16-5-3-4-15(24)12-16/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPMZEDUDABNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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